molecular formula C17H28N4O2 B6777233 N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B6777233
M. Wt: 320.4 g/mol
InChI Key: XLAFXNNOJSQWQM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and an oxazole moiety

Properties

IUPAC Name

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13-12-18-16(23-13)14(2)20-8-10-21(11-9-20)17(22)19-15-6-4-3-5-7-15/h12,14-15H,3-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAFXNNOJSQWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropan-1-ol and acetic anhydride, under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is functionalized by reacting with cyclohexyl isocyanate to introduce the cyclohexyl group.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-cyclohexyl-4-[1-(5-methyl-1,3-imidazol-2-yl)ethyl]piperazine-1-carboxamide: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

N-cyclohexyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

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